molecular formula C15H20N2O3 B117018 tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate CAS No. 53157-48-5

tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate

Cat. No. B117018
CAS RN: 53157-48-5
M. Wt: 276.33 g/mol
InChI Key: IIMONFHUAYVZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate (TBHIE) is an organic compound that belongs to the class of indole derivatives. It is a colorless liquid with a molecular formula of C13H17NO3 and a molecular weight of 239.27 g/mol. TBHIE has a variety of uses in the chemical, pharmaceutical, and biotechnological industries and is used in a number of scientific research applications. In

Scientific Research Applications

Anti-HIV-1 Activity

Some indolyl derivatives have been reported to have potential anti-HIV-1 activity. Although it’s not directly mentioned for tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate, it’s worth noting that similar compounds have been studied for this application .

Cytotoxic Activity

Some compounds similar to tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate have shown cytotoxic activity against several human carcinoma cell lines .

Natural Product Synthesis

Tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate can be used as an intermediate in the synthesis of natural products. For example, it has been used in the synthesis of the natural product jaspine B .

properties

IUPAC Name

tert-butyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-7-6-10-9-17-13-5-4-11(18)8-12(10)13/h4-5,8-9,17-18H,6-7H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMONFHUAYVZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.